molecular formula C13H19O3P B1144971 Diethyl cinnamylphosphonate CAS No. 17316-55-1

Diethyl cinnamylphosphonate

Cat. No.: B1144971
CAS No.: 17316-55-1
M. Wt: 254.26
InChI Key:
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Description

Diethyl cinnamylphosphonate is an organophosphorus compound with the molecular formula C13H19O3P and a molecular weight of 254.26 g/mol . It is a phosphonate ester derived from cinnamyl alcohol and diethyl phosphite. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cinnamylphosphonate can be synthesized through several methods. One common method involves the reaction of cinnamyl alcohol with diethyl phosphite in the presence of a base such as sodium hydride or sodium methylate . The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl cinnamylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine derivatives .

Scientific Research Applications

Diethyl cinnamylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl cinnamylphosphonate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Diethyl cyanomethylphosphonate
  • Diethyl vinylphosphonate

Uniqueness

Diethyl cinnamylphosphonate is unique due to its cinnamyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain organic synthesis reactions where other phosphonates may not be as effective .

Properties

IUPAC Name

[(E)-3-diethoxyphosphorylprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKOMEXJXBINBQ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=CC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/C=C/C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58922-31-9
Record name NSC125942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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